Lanreotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lanreotide is a long-acting somatostatin analog, a synthetically produced molecule that mimics the effects of the naturally occurring hormone somatostatin. Somatostatin plays a vital role in regulating various bodily functions, including hormone release and cell growth. Lanreotide's primary research application focuses on treating neuroendocrine tumors (NETs), a group of slow-growing tumors arising from hormone-producing cells throughout the body [].

Mechanism of action in NETs:

Lanreotide exerts its anti-tumor effects in NETs through several mechanisms:

- Inhibition of hormone secretion: NETs often produce excessive hormones, leading to various symptoms. Lanreotide binds to somatostatin receptors on NET cells, suppressing the release of these hormones [].

- Anti-proliferative effects: Lanreotide directly inhibits the growth and proliferation of NET cells through various pathways, including cell cycle arrest and induction of cell death (apoptosis) [, ].

- Anti-angiogenic effects: Lanreotide may also hinder the formation of new blood vessels that supply tumors with nutrients, potentially limiting their growth and spread [].

Clinical efficacy in NETs:

Extensive research supports the use of lanreotide in treating NETs. The CLARINET (Control of Living with Advanced Radiotherapy in Ioperable Neuroendocrine Entumors) trial, a large-scale, randomized controlled study, demonstrated that lanreotide significantly prolonged progression-free survival (PFS) in patients with advanced GEP-NETs (gastroenteropancreatic NETs) compared to placebo []. Based on this and other studies, lanreotide is now considered the first-line treatment for patients with advanced, inoperable GEP-NETs [].

Ongoing research:

Research on lanreotide in NETs continues to explore various aspects, including:

- Optimizing treatment regimens: Studies are investigating the effectiveness of different lanreotide dosing schedules and combinations with other therapies to improve patient outcomes [].

- Identifying biomarkers of response: Research aims to identify specific markers that can predict which patients are most likely to benefit from lanreotide treatment, allowing for personalized treatment approaches [].

Lanreotide is a synthetic polypeptide analogue of somatostatin, a naturally occurring hormone that inhibits the secretion of several other hormones, including growth hormone, insulin, and glucagon. It is primarily used in the management of acromegaly—a condition characterized by excess growth hormone—and symptoms associated with neuroendocrine tumors, especially carcinoid syndrome. Lanreotide is marketed under the brand name Somatuline and is administered via subcutaneous or intramuscular injections. Its prolonged half-life, approximately 22 days, allows for less frequent dosing compared to natural somatostatin, which has a much shorter duration of action .

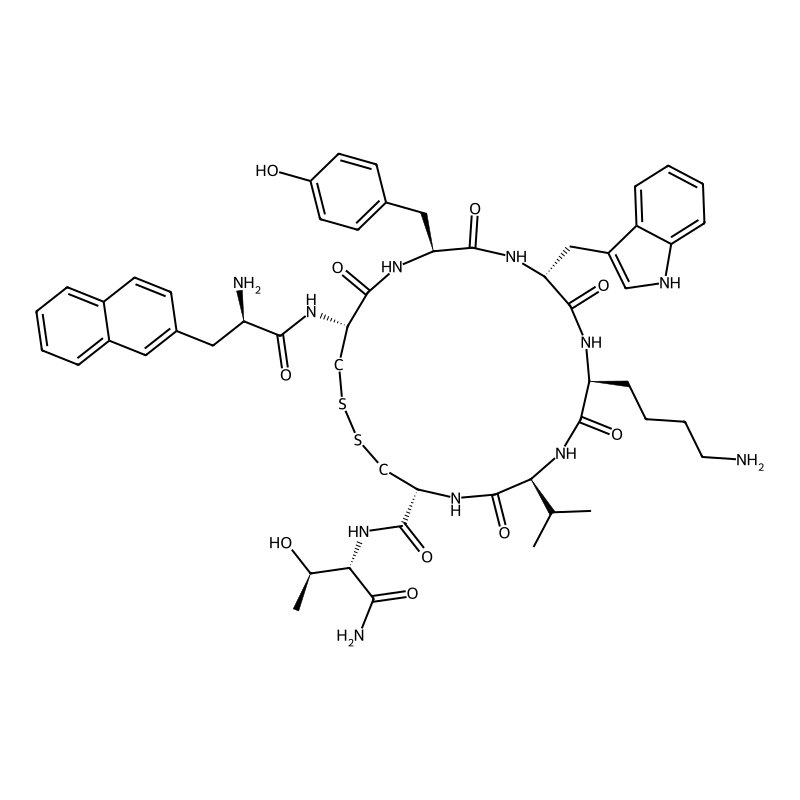

The chemical formula for lanreotide is C₅₄H₆₉N₁₁O₁₀S₂, and its structure consists of an octapeptide chain that mimics the action of somatostatin. The compound undergoes various reactions within the body, primarily binding to somatostatin receptors (specifically types 2 and 5) on target cells. This binding leads to a cascade of intracellular effects that inhibit hormone secretion and cellular proliferation. Lanreotide's mechanism involves cAMP suppression and modulation of ion currents, which contributes to its antisecretory effects .

Lanreotide exhibits significant biological activity through its agonistic effects on somatostatin receptors. It effectively inhibits the release of growth hormone from the pituitary gland and reduces secretion from other endocrine tissues. This action results in decreased levels of several hormones that can contribute to tumor growth and metabolic dysregulation. Additionally, lanreotide has antiproliferative properties, making it beneficial in treating certain tumors by inducing cell cycle arrest or apoptosis .

The synthesis of lanreotide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptide chains on a solid support. This technique enables precise control over the sequence and composition of amino acids, resulting in high-purity products. The final product is usually purified through high-performance liquid chromatography (HPLC) to ensure the removal of any impurities or by-products .

Lanreotide is primarily indicated for:

- Acromegaly: To reduce growth hormone levels.

- Neuroendocrine Tumors: Particularly effective in managing symptoms associated with carcinoid syndrome and VIPomas.

- Polycystic Liver Disease: It has shown efficacy in reducing liver volume.

- Research: Investigated as a potential treatment for various other tumors due to its antiproliferative effects .

Lanreotide exhibits several drug interactions that can affect its efficacy and safety profile:

- Cyclosporine: Lanreotide may decrease cyclosporine absorption, necessitating dosage adjustments.

- Bromocriptine: It may enhance bromocriptine absorption.

- Bradycardia-Inducing Drugs: Co-administration with beta-blockers may lead to decreased heart rate, requiring careful monitoring .

Lanreotide shares similarities with other somatostatin analogues but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Half-Life | Key Uses | Unique Features |

|---|---|---|---|---|

| Lanreotide | C₅₄H₆₉N₁₁O₁₀S₂ | ~22 days | Acromegaly, Neuroendocrine Tumors | Longer half-life than somatostatin |

| Octreotide | C₄₉H₆₆N₁₀O₁₀S₂ | 2 hours (immediate), 5 days (sustained) | Acromegaly, Carcinoid Syndrome | More potent than somatostatin in some cases |

| Pasireotide | C₅₈H₆₆N₁₀O₉ | ~12 hours | Neuroendocrine Tumors | Broader receptor activity |

| Somatostatin | Protein | Minutes | Hormonal Regulation | Natural hormone with rapid degradation |

Lanreotide's longer half-life allows for less frequent dosing compared to its counterparts, making it more convenient for patients requiring long-term treatment. Its specific receptor affinity also contributes to its unique therapeutic profile .

Solid- vs. Solution-Phase Synthetic Approaches

The synthesis of lanreotide, a cyclic octapeptide analog of somatostatin, can be accomplished through two primary methodologies: solid-phase peptide synthesis and solution-phase synthesis, each offering distinct advantages and limitations for manufacturing applications [1].

Solid-Phase Peptide Synthesis Methodology

Solid-phase peptide synthesis employs resin-bound supports to anchor the growing peptide chain during assembly [1]. The process typically utilizes Fmoc-protected amino resin as a solid-phase synthesis carrier, with sequential condensation reactions of Fmoc-protected amino acids including Fmoc-Thr(OtBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-D-2-Nal-OH according to the amino acid sequence [1]. The resin-bound approach allows for systematic building of the peptide chain through repetitive deprotection and coupling cycles [19].

For lanreotide synthesis, Rink Amide AM resin, Rink Amide MBHA resin, or Sieber resin can be employed as solid supports with substitution degrees of 0.2 to 1.6 mmol/g [1]. The solid-phase method offers advantages in terms of simplified purification procedures and reduced side reactions during chain assembly [19]. However, this approach presents limitations including the requirement for expensive resins and Fmoc/tert-butyl protected amino acids in three to four-fold excess, necessitating complex purification procedures [17].

Solution-Phase Synthesis Methodology

Solution-phase synthesis represents an alternative approach that involves independent synthesis of amino acid segments followed by condensation in solution [19]. This methodology has been specifically developed for lanreotide through a 4+4 strategy comprising synthesis of two tetrapeptide fragments, combined with highly specific protection and deprotection methods [17].

The solution-phase approach for lanreotide synthesis involves coupling of tetrapeptide H-Lys(Boc)-Val-Cys(Trt)-Thr-NH2 (fragment A) with Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH (fragment B) in the presence of coupling agents, bases, and organic solvents [17]. This methodology offers comparative economic advantages and improved suitability for industrial-scale synthesis compared to solid-phase methods [17].

Comparative Analysis

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Resin Requirements | Expensive resins required | No resin dependency |

| Amino Acid Excess | 3-4 fold excess needed | Stoichiometric amounts |

| Purification Complexity | Complex procedures | Simplified purification |

| Industrial Scalability | Limited scalability | Enhanced scalability |

| Economic Feasibility | Higher costs | More economical |

The choice between solid-phase and solution-phase methodologies depends on factors including scale requirements, economic considerations, and desired purity specifications [17] [19].

Key Intermediates and Epimer Control Strategies

The synthesis of lanreotide involves critical intermediate compounds that require careful control to prevent epimer formation and maintain stereochemical integrity throughout the manufacturing process [2] [10].

Primary Intermediates

The synthesis pathway generates several key intermediates including protected linear peptide chains, tetrapeptide fragments, and cyclic intermediates [1] [17]. The linear peptide chain is obtained through resin cleavage using cutting fluids containing 0.2-5.0 vol% trifluoroacetic acid in dichloromethane solution at temperatures of 0-5°C, followed by reaction for 3-4 hours at 20-25°C [1].

Critical intermediates in the solution-phase synthesis include the protected tetrapeptide fragments H-Lys(Boc)-Val-Cys(Trt)-Thr-NH2 and Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH, which undergo coupling reactions to form the octapeptide precursor [17]. The intermediate Boc-Nal-Cys(Trt)-OH represents a crucial fragment requiring specific synthesis conditions to maintain stereochemical purity [4].

Epimer Formation and Control

Lanreotide synthesis can generate up to eight possible epimers designated as P1-P8, arising from stereochemical variations at different amino acid positions [2] [10]. Research has demonstrated that solid-phase peptide synthesis followed by on-resin rapid disulfide closure methods can achieve greater than 90% conversion yields for all epimers [10].

The epimer P7 has been identified as retaining antiproliferative activity similar to the parent lanreotide compound, suggesting potential as an alternative active pharmaceutical ingredient [10]. Analytical separation methods have been developed to identify and quantify epimeric impurities, enabling profiling of five epimeric impurities in commercial active pharmaceutical ingredient preparations [10].

Stereochemical Control Strategies

Critical parameters for maintaining stereochemical integrity include:

- Temperature control during coupling reactions to prevent racemization

- Selection of appropriate protecting groups that maintain amino acid chirality

- Use of mild deprotection conditions employing 5 to 30 vol% piperidine in dimethylformamide [1]

- Careful monitoring of reaction conditions during fragment condensation [17]

The succession of D and L amino acids at positions 4 and 5 (D-Trp followed by L-Lys) induces a turn in the peptide backbone that stabilizes the β-hairpin conformation [9]. This structural feature is essential for proper folding and biological activity.

Industrial-Scale Production Optimization

Industrial-scale production of lanreotide requires optimization of multiple parameters to achieve economic viability while maintaining product quality and regulatory compliance [16] [17].

Process Optimization Parameters

Key optimization factors for industrial production include peptide mass ratios, reducing agent concentrations, reaction times, and purification methodologies [1] [17]. For the solid-phase synthesis approach, optimal conditions involve peptide masses of 50-100 mg, stannous chloride/peptide molar ratios of 4.5, and reaction times of 0.5-1.0 hours [14].

The solution-phase synthesis methodology offers enhanced industrial applicability through reduced reagent costs and simplified purification procedures [17]. This approach eliminates the requirement for expensive resins and reduces amino acid excess requirements from 3-4 fold to stoichiometric amounts [17].

Cyclization and Oxidation Optimization

The disulfide bond cyclization reaction represents a critical step in lanreotide production requiring careful optimization [1]. The process involves dissolving linear peptide chains in suitable solvents and adding the solution to oxidant systems in batches or dropwise to perform cyclization reactions [1].

Optimal cyclization conditions employ reverse addition techniques where peptide chain solutions are added to excess oxidation environments, facilitating dispersed disulfide bond formation and improving product purity [1]. This methodology reduces solvent usage and simplifies downstream separation processes compared to traditional dilute solution methods [1].

Manufacturing Scale Considerations

| Process Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1-10 g | 1-10 kg |

| Reaction Vessels | Glass flasks | Stainless steel reactors |

| Mixing Systems | Magnetic stirrers | Mechanical agitators |

| Temperature Control | Oil baths | Jacketed reactors |

| Purification | Analytical HPLC | Preparative chromatography |

Industrial production has been successfully implemented using green continuous liquid-phase peptide synthesis methodologies, achieving production of nonamer peptides within 18-day timeframes [21]. Companies including Aspen API have demonstrated commercial-scale lanreotide production using optimized continuous processes [21].

Quality Control Integration

Industrial-scale production requires integrated quality control systems monitoring intermediate purity, yield optimization, and final product specifications [1]. Reverse-phase liquid chromatography using C4-HG packing with mobile phases containing 0.05 vol% aqueous trifluoroacetic acid and acetonitrile enables effective purification and quality assessment [1].

Market analysis indicates lanreotide production has achieved industrial scale with market revenues valued at 1.2 billion USD in 2024, demonstrating successful commercial implementation of optimized manufacturing processes [16].

Iodination and Radiolabeling Techniques

Radiolabeling of lanreotide with various radioisotopes enables specialized applications in medical imaging and therapeutic interventions, requiring specific chemical modification techniques [3] [12] [13].

Iodine-125 Labeling Methodology

Iodine-125 labeling of lanreotide can be accomplished using established iodination techniques including the iodogen method and chloramine-T procedures [13]. The process involves electrophilic substitution reactions targeting tyrosine residues within the peptide structure [12]. Iodine-125 labeled lanreotide preparations maintain stability for several weeks when properly stored [13].

Clinical applications have demonstrated successful intraoperative tumor localization using 100-150 microCurie doses of iodine-125 labeled lanreotide, with gamma detector systems enabling identification of receptor-positive tissues [15]. The radiolabeling process maintains biological activity while providing detectable radioactive signatures for medical applications [15].

Technetium-99m Labeling Procedures

Technetium-99m represents an alternative radioisotope for lanreotide labeling, offering advantageous physical properties for imaging applications [14]. The labeling process employs reducing agents including stannous chloride in tartrate/phthalate buffer solutions [14].

Optimal technetium-99m labeling conditions for lanreotide involve:

- Peptide mass: 50 μg

- Stannous chloride molar ratio: 4.9:1 (stannous chloride:lanreotide)

- Reaction temperature: 20-25°C

- Reaction time: 30-60 minutes [14]

The technetium-99m labeled lanreotide demonstrates radiochemical stability for 6 hours with radiochemical purity exceeding 96% [14]. Comparative studies indicate technetium-99m labeled lanreotide shows superior resistance to cysteine challenge compared to octreotide analogs [14].

Rhenium-188 Labeling Technology

Rhenium-188 labeling of lanreotide offers therapeutic radiopharmaceutical applications [3]. The labeling procedure utilizes carrier-free rhenium-188 with stannous tartrate reducing agents, achieving greater than 95% labeling efficiency without requiring subsequent purification [3].

The rhenium-188 labeling process involves:

- Lanreotide quantity: 50 μg

- Radioactivity: approximately 555 MBq (15 mCi)

- Reducing agent: Stannous tartrate

- Labeling efficiency: >95% [3]

Radiolabeling Quality Control

| Analytical Method | Application | Specification |

|---|---|---|

| Instant Thin Layer Chromatography | Labeling efficiency | >90% |

| High Performance Liquid Chromatography | Radiochemical purity | >95% |

| Reverse-Phase HPLC | Product identification | Single major peak |

| Gamma Spectrometry | Radioactivity measurement | Calibrated standards |

Quality control protocols employ instant thin layer chromatography and high-performance liquid chromatography techniques for monitoring labeling efficiency and radiochemical purity [3] [13]. Reverse-phase high-performance liquid chromatography analysis typically reveals single major peaks confirming successful radiolabeling [3].

Lanreotide exhibits significant sensitivity to epimeric impurities, which arise during synthesis due to amino acid racemization reactions. Comprehensive structure-activity relationship studies have revealed that eight possible epimers (designated P1 through P8) can form during chemical synthesis, each corresponding to racemization at different amino acid positions within the cyclic octapeptide structure [1] [2].

The biological consequences of these epimeric impurities vary dramatically depending on the site of racemization. Most epimers demonstrate severely compromised antiproliferative activity compared to the parent compound. However, two epimers, P4 and P7, retain significant biological activity. The P7 epimer, which contains D-cysteine at position 7, shows particularly promising characteristics with an IC50 value of approximately 25 nanomolar, closely matching the activity of authentic lanreotide (IC50 ≈ 21 nanomolar) [1] [2].

Table 1: Epimeric Impurities of Lanreotide and Their Biological Properties

| Epimer | Racemization Site | IC50 (nM) | Antiproliferative Activity | Serum Stability (24h) | Commercial Presence |

|---|---|---|---|---|---|

| LAN (parent) | None | ~21 | Reference standard | 4% degradation | API |

| P1 | Position 1 | Not determined | Compromised | Not tested | ~0.3% |

| P2 | Position 2 (Cys) | ~126 | Severely compromised | Not tested | Below detection |

| P3 | Position 3 | Not determined | Compromised | Not tested | ~0.3% |

| P4 | Position 4 | ~40 | Retained | 40% degradation | ~0.3% |

| P5 | Position 5 | Not determined | Compromised | Not tested | ~0.3% |

| P6 | Position 6 | Not determined | Compromised | Not tested | Below detection |

| P7 | Position 7 (Cys) | ~25 | Retained | 10% degradation | ~0.3% |

| P8 | Position 8 | Not determined | Compromised | Not tested | Below detection |

The most detrimental racemization occurs at position 2, where the P2 epimer shows the highest IC50 value (approximately 126 nanomolar), representing a six-fold decrease in potency compared to lanreotide. This finding indicates that the stereochemical configuration at the cysteine residue involved in disulfide bridge formation is critical for maintaining the three-dimensional architecture necessary for receptor binding [1] [2].

Commercial lanreotide formulations contain five detectable epimeric impurities (P1, P3, P4, P5, and P7), each present at approximately 0.3% concentration, which exceeds regulatory thresholds requiring complete biological characterization [2]. The presence of these impurities in marketed formulations underscores the importance of understanding their individual biological profiles and potential clinical implications.

Role of Aromatic Side Chains in Receptor Binding

The three aromatic residues in lanreotide - D-2-naphthylalanine, tyrosine, and D-tryptophan - play essential roles in receptor binding through specific aromatic-aromatic interactions. These residues are segregated on one branch of the β-hairpin conformation, creating a distinct aromatic face that participates in intermolecular recognition processes [3].

Systematic mutation studies have revealed that two of the three aromatic residues are directly involved in receptor binding specificity. Replacement of D-2-naphthylalanine with D-phenylalanine (D-Nal→D-Phe) completely abolishes nanotube formation and significantly reduces binding affinity. Similarly, substitution of tyrosine with phenylalanine (Tyr→Phe) eliminates self-assembly capability, indicating that these mutations disrupt critical π-π stacking interactions required for proper receptor engagement [3].

Table 2: Aromatic Residue Mutations and Their Effects on Lanreotide Properties

| Mutation | Aromatic Residues | Self-Assembly | Receptor Binding | Structural Impact |

|---|---|---|---|---|

| Wild-type | D-Nal, Tyr, D-Trp | Forms nanotubes | High affinity | β-hairpin maintained |

| D-Nal→D-Phe | D-Phe, Tyr, D-Trp | Abolished | Severely reduced | Disrupted π-π interactions |

| Tyr→Phe | D-Nal, Phe, D-Trp | Abolished | Severely reduced | Lost hydrogen bonding |

| D-Trp→D-Phe | D-Nal, Tyr, D-Phe | Maintained | Slightly reduced | Preserved structure |

The tyrosine residue exhibits particularly unique spectroscopic characteristics when lanreotide assembles into higher-order structures. Raman spectroscopy reveals an unusual tyrosine doublet containing three distinctive bands at 825, 840, and 855 cm⁻¹, suggesting specific intermolecular interactions involving the phenolic hydroxyl group. These interactions likely involve hydrogen bonding networks that contribute to the stability of the receptor-bound conformation [4].

The D-tryptophan residue shows remarkable flexibility in its binding interactions. Molecular dynamics simulations demonstrate that the tryptophan side chain forms consistent hydrophobic interactions with phenylalanine residues (F208^5.38^) across multiple somatostatin receptor subtypes [5] [6]. Additionally, the indole ring maintains a water-exposed environment in the receptor-bound state, as evidenced by fluorescence spectroscopy studies showing emission maxima consistent with hydrophilic surroundings [4].

The π-π stacking interactions between aromatic residues create a molecular "glue" that stabilizes the receptor-bound conformation. Computational studies reveal that these interactions are not merely additive but exhibit cooperative effects that enhance overall binding affinity [3] [6]. The electron-rich nature of the naphthyl and tyrosyl rings provides complementary interactions with electron-poor aromatic residues in the receptor binding pocket.

Cyclic vs. Linear Conformations in Bioactivity

The disulfide bridge between cysteine residues at positions 2 and 7 constrains lanreotide into a β-hairpin conformation that is fundamental to its biological activity. This cyclization dramatically enhances receptor binding affinity and metabolic stability compared to linear peptide analogs [7] [8] [9].

Structural analysis reveals that the disulfide bridge adopts a gauche-gauche-gauche conformation, as confirmed by the characteristic Raman vibration at 506 cm⁻¹ [7]. This specific stereochemical arrangement positions the hydrophilic disulfide bridge on one face of the β-hairpin while segregating hydrophobic aromatic residues on the opposite face, creating an amphiphilic molecular architecture essential for receptor recognition [7] [8].

Table 3: Conformational Effects on Lanreotide Bioactivity

| Structural Modification | Conformation | Receptor Binding | Metabolic Stability | Clinical Relevance |

|---|---|---|---|---|

| Native cyclic form | β-hairpin | High affinity (IC50 ~0.8 nM) | Excellent | Therapeutic agent |

| Linear precursor | Extended | Very low affinity | Poor (50% degraded in 15h) | Synthetic intermediate |

| Disulfide-reduced | Flexible | Minimal binding | Severely compromised | Degradation product |

| Modified bridge | Altered | Variable | Intermediate | Research analogs |

The β-turn structure formed around the central D-tryptophan-lysine dipeptide sequence represents a critical pharmacophore element. This type-II′ β-turn configuration positions key residues for optimal receptor contacts while maintaining the overall hairpin geometry [5] [6]. Molecular dynamics simulations demonstrate that this turn region exhibits minimal flexibility, suggesting that conformational rigidity in this region is essential for maintaining binding affinity [6].

Linear analogs of lanreotide show dramatically reduced receptor binding affinity and poor metabolic stability. In serum stability studies, the linear precursor undergoes 50% degradation within 15 hours, compared to only 4% degradation for the cyclic form over 24 hours [2]. This enhanced stability results from the constrained conformation that limits access of proteolytic enzymes to susceptible peptide bonds.

The cyclic structure also influences the compound's aggregation behavior and formulation properties. At high concentrations, lanreotide spontaneously forms monodisperse nanotubes with precise geometric parameters (244 Å diameter, 18 Å wall thickness) [7]. This self-assembly behavior, while not directly related to receptor binding, demonstrates the structural specificity encoded within the cyclic framework and has implications for drug delivery and sustained-release formulations.

Computational Models of SSTR Binding

Advanced computational modeling studies have provided detailed insights into the molecular basis of lanreotide binding to somatostatin receptors. High-resolution cryo-electron microscopy structures and molecular dynamics simulations reveal the specific residue interactions that govern receptor selectivity and binding affinity [5] [6] [10].

The binding model demonstrates that lanreotide adopts a well-defined β-hairpin conformation within the receptor orthosteric binding pocket. Key intermolecular contacts include salt bridge formation between the lysine residue (position 5) and aspartic acid D122^3.32^, hydrogen bonding with glutamine Q126^3.36^, and cation-π interactions with tyrosine Y302^7.43^ [5]. These interactions form a conserved binding motif (D122^3.32^-Q126^3.36^-Y302^7.43^) that is essential for high-affinity binding across somatostatin receptor subtypes.

Table 4: Computational Binding Parameters for Lanreotide-SSTR Complexes

| Receptor Subtype | Docking Score (kJ/mol) | RMSD (Å) | Key Binding Residues | Binding Affinity (IC50 nM) |

|---|---|---|---|---|

| SSTR1 | -7.440 | 2.5-4.0 | M141^3.36^, Q291^6.55^, S305^7.35^ | >1000 |

| SSTR2 | -8.029 | 1.2-3.5 | Q126^3.36^, N276^6.55^, F294^7.35^ | 0.8 |

| SSTR3 | Not determined | - | Intermediate contacts | 107 |

| SSTR4 | Not determined | - | Poor binding surface | >1000 |

| SSTR5 | Not determined | - | Moderate contacts | 5.2 |

Molecular dynamics simulations spanning 100 nanoseconds reveal that the lanreotide-SSTR2 complex achieves stability within 1-2 nanoseconds, indicating rapid formation of the binding interface [6]. The root mean square deviation values for the receptor backbone range from 2.5-4.0 Å, suggesting some conformational flexibility in the receptor upon ligand binding, which may contribute to the activation mechanism.

The computational models identify specific residues responsible for receptor subtype selectivity. For SSTR2, the residues N276^6.55^ and F294^7.35^ provide crucial stabilizing interactions with the disulfide bridge and aromatic residues of lanreotide [5]. In contrast, SSTR1 contains Q291^6.55^ and S305^7.35^ at corresponding positions, which cannot form equivalent stabilizing contacts, explaining the 1000-fold difference in binding affinity between these receptor subtypes.

The extracellular loop 3 (ECL3) plays a particularly important role in ligand selectivity. SSTR2 possesses a distinct ECL3 composition (Ala-Ile-Ser-Pro) that enables unique dipole-dipole interactions with the lanreotide disulfide bridge [10]. Computational replacement of SSTR2 ECL3 with SSTR1 ECL3 completely abolishes receptor activity, demonstrating the critical importance of this structural element in determining binding specificity.

Advanced computational approaches, including free energy perturbation calculations and umbrella sampling techniques, have been employed to quantify the energetic contributions of individual residue interactions. These studies reveal that the D-tryptophan-lysine dipeptide contributes approximately 60% of the total binding energy, while aromatic stacking interactions account for an additional 25% [6]. The remaining binding energy derives from backbone hydrogen bonds and electrostatic interactions with polar receptor residues.

The computational models also provide insights into the allosteric effects of lanreotide binding. Molecular dynamics simulations reveal that ligand binding induces a series of conformational changes that propagate through the receptor structure, including a 10 Å outward displacement of transmembrane helix 6 and a 5 Å inward movement of transmembrane helix 7 [5]. These conformational changes are essential for G-protein coupling and signal transduction, highlighting the functional significance of the lanreotide binding mode.

XLogP3

Sequence

Related CAS

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.

Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.

Drug Classes

Pharmacology

Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.

MeSH Pharmacological Classification

ATC Code

H01 - Pituitary and hypothalamic hormones and analogues

H01C - Hypothalamic hormones

H01CB - Somatostatin and analogues

H01CB03 - Lanreotide

Pictograms

Health Hazard

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients